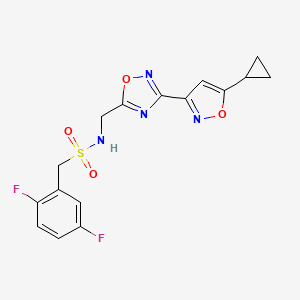

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-(2,5-difluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N4O4S/c17-11-3-4-12(18)10(5-11)8-27(23,24)19-7-15-20-16(22-26-15)13-6-14(25-21-13)9-1-2-9/h3-6,9,19H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEIAYTYVUWCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNS(=O)(=O)CC4=C(C=CC(=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Chemical Structure

The compound is characterized by a complex structure that includes:

- 1,2,4-Oxadiazole and isoxazole moieties which are known for various biological activities.

- A methanesulfonamide group that may enhance solubility and bioactivity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and isoxazole rings exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under review has shown promising results in several studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar oxadiazole derivatives. For instance:

- Compounds derived from 1,2,4-oxadiazoles have demonstrated significant cytotoxicity against various cancer cell lines. In a study involving multiple cell lines including HepG2 and MCF-7, several derivatives exhibited IC50 values ranging from 7.21 µM to 9.4 µM, indicating potent antiproliferative activity .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been documented extensively:

- A series of oxadiazole compounds were evaluated for their activity against Mycobacterium tuberculosis. The minimal inhibitory concentrations (MICs) for active compounds ranged from 32 to 64 μg/mL .

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Formation of the isoxazole ring.

- Introduction of the oxadiazole moiety.

- Final coupling with the methanesulfonamide group.

Table 1: Summary of Synthetic Pathways

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | Cyclopropylamine + Aldehyde | 85 |

| 2 | Coupling | Isocyanate + Amine | 90 |

| 3 | Sulfonation | Methanesulfonyl chloride | 75 |

Case Studies

Several studies have tested the biological activity of similar compounds:

- Antitumor Efficacy : A study assessed the effect of various oxadiazole derivatives on tumor cell lines. The most potent compound showed an IC50 value of 9.4 µM against a panel of eleven cancer types .

- Cytotoxicity Assessment : Compounds were evaluated for cytotoxic effects on non-cancerous cells to determine selectivity. Most derivatives exhibited low toxicity profiles at therapeutic concentrations .

The mechanisms through which these compounds exert their biological effects are diverse:

- Inhibition of Enzymatic Activity : Many oxadiazoles inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells through various signaling pathways.

Scientific Research Applications

Anticancer Activity

The compound is part of a class of oxadiazole derivatives that have shown promising anticancer properties. Research indicates that oxadiazole-containing compounds can inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against glioblastoma cell lines, with mechanisms involving the induction of apoptosis and DNA damage in cancer cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | LN229 (Glioblastoma) | 70% |

| Compound B | OVCAR-8 (Ovarian) | 85% |

| Compound C | NCI-H460 (Lung) | 75% |

Antidiabetic Properties

Recent studies have also explored the antidiabetic potential of oxadiazole derivatives. In vivo experiments using genetically modified models have indicated that certain compounds can significantly lower glucose levels, suggesting their utility in diabetes management .

Table 2: Antidiabetic Activity in Drosophila Models

| Compound | Glucose Level Reduction (%) |

|---|---|

| Compound D | 30% |

| Compound E | 25% |

Herbicidal Properties

The compound is structurally related to isoxazole derivatives, which are known for their herbicidal activity. Isoxaflutole, a related compound, is utilized as a herbicide for controlling weeds in maize and sugarcane crops . The mechanism involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is crucial for plant growth.

Table 3: Herbicidal Efficacy of Isoxazole Derivatives

| Compound | Target Crop | Efficacy (%) |

|---|---|---|

| Isoxaflutole | Maize | 90% |

| Isoxaflutole | Sugarcane | 85% |

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide is crucial for optimizing its biological activity. Modifications to the cyclopropyl group or the difluorophenyl moiety may enhance its potency against specific targets.

Conclusion and Future Directions

The compound this compound shows significant promise in both medicinal and agricultural applications. Continued research into its pharmacological properties and potential modifications could lead to the development of effective therapeutic agents and agricultural solutions.

Future studies should focus on:

- Detailed mechanistic studies to elucidate its anticancer and antidiabetic pathways.

- Field trials to assess its efficacy as a herbicide in real agricultural settings.

- Exploration of derivative compounds to enhance efficacy and reduce toxicity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive domains:

-

Isoxazole-Oxadiazole Core : A fused bicyclic system (isoxazole linked to oxadiazole) with potential for electrophilic substitution or ring-opening under acidic/basic conditions.

-

Methanesulfonamide Group : Hydrolytically stable but susceptible to nucleophilic substitution at the sulfur center.

-

Difluorophenyl Substituent : Electron-deficient aromatic ring prone to SNAr reactions at fluorine-bearing positions.

Key Reaction Pathways:

Synthetic Pathway Analysis

The compound is synthesized via sequential heterocycle formation:

-

Isoxazole Synthesis : Cyclocondensation of cyclopropyl nitrile oxide with acetylene precursors .

-

Oxadiazole Formation : Reaction of amidoxime intermediates with carboxylic acids under dehydrating conditions (POCl3).

-

Sulfonamide Coupling : Nucleophilic substitution between the oxadiazole-methyl amine and methanesulfonyl chloride .

Critical Side Reactions:

-

Oxadiazole Isomerization : Under prolonged heating, 1,2,4-oxadiazoles may isomerize to 1,3,4-oxadiazoles, altering bioactivity .

-

Fluorine Loss : The 2,5-difluorophenyl group may lose fluorine at elevated temperatures (≥150°C), forming phenolic byproducts .

Degradation Pathways

Stability studies of analogs suggest:

-

Photodegradation : Isoxazole rings undergo UV-induced cleavage, forming nitrile oxides and carbonyl compounds .

-

Oxidative Stress : Sulfonamide groups oxidize to sulfonic acids under radical initiators (e.g., H2O2/Fe²⁺) .

Degradation Products:

| Condition | Major Products | Mechanism |

|---|---|---|

| Acidic Hydrolysis (pH <3) | 5-cyclopropylisoxazole-3-carboxylic acid, NH2CH2-oxadiazole | Ring-opening via protonation |

| Alkaline Hydrolysis (pH >10) | Sulfonic acid, 2,5-difluorophenol | SN2 displacement at sulfur |

Biological Interactions

Though not direct chemical reactions, enzymatic metabolism impacts reactivity:

-

CYP450 Oxidation : Isoxazole methyl groups hydroxylate to alcohols, increasing solubility .

-

Glucuronidation : Sulfonamide nitrogen conjugates with glucuronic acid, enhancing excretion .

Comparative Reactivity with Analogs

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares functional groups with several agrochemicals and pharmaceuticals, enabling comparisons based on heterocyclic frameworks, substituent effects, and bioactivity. Below is an analysis of its closest analogues:

Structural and Electronic Analysis

- This may enhance binding to hydrophobic enzyme pockets .

- The cyclopropyl substituent introduces steric hindrance absent in triaziflam’s linear fluoro-isopropyl chain .

Physicochemical Properties (Hypothetical)

| Property | Target Compound | Flumetsulam | Oxadixyl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~450 | 325.3 | 278.3 |

| LogP (Estimated) | ~3.2 | 1.8 | 2.5 |

| Water Solubility (mg/L) | Low (<10) | 49 (pH 7) | 340 |

The higher molecular weight and logP of the target compound suggest reduced solubility compared to flumetsulam and oxadixyl, which may limit bioavailability but enhance membrane permeability .

Research Findings and Implications

Challenges and Contradictions

- Bioactivity vs. Toxicity : The fluorine atoms may enhance target binding but increase environmental persistence, a drawback seen in older fluorinated agrochemicals.

- Synthetic Complexity : The multi-heterocyclic architecture complicates large-scale synthesis compared to triaziflam’s simpler triazine core.

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

Answer: Synthesis involves multi-step heterocyclic coupling reactions. Key steps include:

- Isoxazole-oxadiazole coupling : Cyclopropane-functionalized isoxazole precursors (e.g., 5-cyclopropylisoxazol-3-yl) require regioselective coupling with 1,2,4-oxadiazole intermediates. Use Pd-catalyzed cross-coupling under inert atmospheres to minimize side products .

- Sulfonamide functionalization : Methanesulfonamide groups are introduced via nucleophilic substitution. Optimize solvent polarity (e.g., DMF) and temperature (60–80°C) to enhance yield .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures for high-purity isolation .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

- NMR spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) confirm regiochemistry of oxadiazole and isoxazole rings. Anisotropic effects from difluorophenyl groups require careful interpretation of splitting patterns .

- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI+) validates molecular weight (e.g., expected [M+H]+ ion at m/z 434.08) and fragmentation pathways .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks, especially for verifying sulfonamide geometry .

Advanced Research Questions

Q. How can crystallographic data be refined when the compound exhibits twinning or disorder?

Answer:

- Twinning : For twinned crystals, employ SHELXL’s TWIN/BASF commands to model twin laws and refine scale factors. Validate using R-factor convergence (<5% discrepancy) .

- Disordered moieties : Apply PART/SUMP restraints for cyclopropane or difluorophenyl groups. Use Fourier difference maps to locate electron density outliers .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting sulfonamide bioactivity?

Answer:

- Functional group substitution : Replace difluorophenyl with chlorophenyl or methoxyphenyl to assess electronic effects on target binding .

- Docking simulations : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase isoforms). Prioritize poses with sulfonamide oxygen coordinating active-site zinc ions .

- In vitro assays : Pair enzymatic inhibition data (IC50) with thermodynamic solubility measurements (shake-flask method) to correlate SAR with pharmacokinetic properties .

Q. How to resolve contradictions in reported bioactivity data across different assays?

Answer:

- Assay standardization : Control variables like buffer pH (7.4 vs. 6.8) and DMSO concentration (<1% v/v) to minimize false positives .

- Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) alongside enzymatic assays. Discrepancies may indicate off-target effects .

- Data normalization : Use Z-factor scoring to assess assay robustness and filter outlier datasets .

Q. What experimental approaches mitigate stability issues during biological testing?

Answer:

- Degradation profiling : Perform accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Identify hydrolytic degradation products (e.g., oxadiazole ring cleavage) .

- Lyophilization : Stabilize aqueous solutions via freeze-drying with trehalose (5% w/v) as a cryoprotectant .

- Metabolic stability : Use liver microsome assays (human/rat) to quantify CYP450-mediated oxidation of the cyclopropane moiety .

Methodological Challenges and Innovations

Q. How can computational modeling address synthetic challenges in regioselective heterocycle formation?

Answer:

- DFT calculations : Calculate activation barriers for competing pathways (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole formation). Use Gaussian09 at the B3LYP/6-31G* level to predict regioselectivity .

- Kinetic isotope effects (KIE) : Deuterium-label key intermediates (e.g., H at cyclopropane-CH2) to probe rate-determining steps in cyclization reactions .

Q. What advanced techniques characterize non-covalent interactions (e.g., π-stacking) in crystalline forms?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.